molecular formula C6H6FN B1304807 2-Fluoro-5-methylpyridine CAS No. 2369-19-9

2-Fluoro-5-methylpyridine

Cat. No.: B1304807
CAS No.: 2369-19-9
M. Wt: 111.12 g/mol
InChI Key: AOSOZARHUJMBLZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylpyridine is an organic compound with the molecular formula C6H6FN It is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the second position and a methyl group at the fifth position on the pyridine ring

Mechanism of Action

Target of Action

2-Fluoro-5-methylpyridine is a fluorinated building block . It is primarily used in the synthesis of various organic compounds, serving as a key intermediate in chemical reactions .

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reactions in which it is involved. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions, a type of reaction that forms carbon-carbon bonds . In these reactions, this compound can act as an electrophile, reacting with organoboron reagents to form new carbon-carbon bonds .

Biochemical Pathways

As a synthetic intermediate, this compound is involved in various biochemical pathways depending on the final product being synthesized. For example, it can be used in the synthesis of fluorinated pyridines, which have potential use for the treatment of organophosphorus nerve-agent poisoning .

Pharmacokinetics

Like other small organic molecules, its bioavailability would likely be influenced by factors such as its lipophilicity, water solubility, and chemical stability .

Result of Action

The result of this compound’s action is the formation of new organic compounds through various chemical reactions. The specific molecular and cellular effects would depend on the nature of these compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of its reactions can be affected by factors such as temperature, pH, and the presence of catalysts . Additionally, safety data indicates that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled , suggesting that its handling and use require appropriate safety measures.

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-methylpyridine plays a significant role in biochemical reactions due to its electron-withdrawing fluorine atom, which influences its reactivity and interactions with biomolecules. This compound can interact with various enzymes, proteins, and other biomolecules, affecting their function and activity. For example, it has been used in the synthesis of p38α mitogen-activated protein kinase inhibitors, which are involved in modulating cellular processes such as inflammation and stress responses . The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and participate in hydrophobic interactions, which can alter the conformation and activity of the target proteins.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been used in the development of inhibitors for p38α mitogen-activated protein kinase, which plays a crucial role in regulating the release of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β . By inhibiting this kinase, this compound can modulate inflammatory responses and potentially provide therapeutic benefits for conditions such as rheumatoid arthritis and psoriasis. Additionally, this compound may affect cellular metabolism by interacting with metabolic enzymes and altering their activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules, leading to changes in their activity and function. For example, in the case of p38α mitogen-activated protein kinase inhibitors, this compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition can result in reduced production of pro-inflammatory cytokines and modulation of cellular stress responses. Additionally, the fluorine atom in this compound can enhance its binding affinity and specificity for target proteins through the formation of hydrogen bonds and hydrophobic interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but its activity may decrease over time due to gradual degradation . Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, particularly in the context of enzyme inhibition and modulation of signaling pathways . The extent of these effects may vary depending on the specific experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At lower doses, this compound may exhibit therapeutic effects by modulating enzyme activity and cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, such as skin and eye irritation, respiratory issues, and potential organ toxicity . It is essential to determine the appropriate dosage range for achieving the desired therapeutic effects while minimizing the risk of adverse effects in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The fluorine atom in this compound can influence its metabolic stability and the formation of metabolites. For example, it may undergo oxidation, reduction, or conjugation reactions catalyzed by enzymes such as cytochrome P450 . These metabolic processes can affect the overall bioavailability and activity of this compound, as well as its potential therapeutic and toxic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For example, the compound may be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cells, it can bind to intracellular proteins and be distributed to various organelles, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with target proteins and modulate their activity . The precise localization of this compound within cells can influence its overall efficacy and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-methylpyridine can be synthesized through several methods. One common approach involves the fluorination of 2-amino-5-methylpyridine. This process typically includes diazotization followed by fluorination using reagents such as sodium nitrite (NaNO2) and hydrofluoric acid (HF) .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced fluorination techniques. These methods may include the use of specialized fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed:

    Substitution Reactions: Various substituted pyridines.

    Oxidation Reactions: Carboxylic acids or aldehydes.

    Reduction Reactions: Piperidine derivatives.

Scientific Research Applications

2-Fluoro-5-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: It serves as a precursor for the development of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential as a component in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • 2-Fluoro-4-methylpyridine
  • 2-Fluoro-6-methylpyridine
  • 2-Chloro-5-methylpyridine

Comparison: 2-Fluoro-5-methylpyridine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This configuration imparts distinct chemical and physical properties, such as altered reactivity and stability, compared to its analogs. For instance, the presence of the fluorine atom at the second position can enhance its electron-withdrawing effects, influencing its behavior in various chemical reactions .

Properties

IUPAC Name

2-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSOZARHUJMBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379143
Record name 2-Fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2369-19-9
Record name 2-Fluoro-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2369-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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